molecular formula C14H20N2O5 B6221809 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid CAS No. 2763749-46-6

6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid

Cat. No.: B6221809
CAS No.: 2763749-46-6
M. Wt: 296.3
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Description

6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino propoxy group

Properties

CAS No.

2763749-46-6

Molecular Formula

C14H20N2O5

Molecular Weight

296.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.

    Attachment of the Propoxy Group: The propoxy group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the propoxy group.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as carboxylates.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Deprotection of the Boc group typically involves acidic conditions using reagents like trifluoroacetic acid (TFA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, influencing their activity. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyridine ring.

    6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.

    6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-5-carboxylic acid: Isomer with the carboxylic acid group at the 5-position.

Uniqueness

The uniqueness of 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

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